molecular formula C23H24N6O2S B6532332 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide CAS No. 1019099-14-9

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide

Cat. No. B6532332
M. Wt: 448.5 g/mol
InChI Key: ZUWBKISRXZHYTI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, an amine group, a phenyl group, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical and biological activities .


Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the pyrazole and pyridazine rings, followed by the introduction of the amine, phenyl, and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridazine rings, which are nitrogen-containing heterocyclic rings. The amine group would be expected to participate in hydrogen bonding, and the phenyl and sulfonamide groups could contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridazine rings, as well as the amine, phenyl, and sulfonamide groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridazine rings could contribute to its aromaticity, while the amine, phenyl, and sulfonamide groups could influence its polarity, solubility, and reactivity .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-4-18-5-11-21(12-6-18)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWBKISRXZHYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethylbenzenesulfonamide

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